molecular formula C18H16Cl2N4O3 B4358413 N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide

Cat. No.: B4358413
M. Wt: 407.2 g/mol
InChI Key: NSCPSPHZOVRBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a triazole ring, a dichlorobenzyl group, and a dimethoxybenzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method includes the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The dichlorobenzyl group is introduced through nucleophilic substitution reactions, often using 2,6-dichlorobenzyl chloride as a starting material. The final step involves coupling the triazole intermediate with 3,5-dimethoxybenzoyl chloride under suitable conditions to form the target compound.

Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as using continuous flow reactors or employing catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different substituents depending on the reagents used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and dichlorobenzyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target being studied.

Comparison with Similar Compounds

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide can be compared with other compounds featuring similar structural motifs, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O3/c1-26-12-6-11(7-13(8-12)27-2)17(25)22-18-21-10-24(23-18)9-14-15(19)4-3-5-16(14)20/h3-8,10H,9H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCPSPHZOVRBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.